

Application Notes and Protocols for the Creation of Branched Thiol-Terminated Polymers

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Compound of Interest

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These application notes provide detailed methodologies for creating branched thiol-terminated polymers, which are crucial for various applications, including drug delivery, tissue engineering, and bioconjugation. The unique architecture of these polymers, with multiple thiol end-groups, offers numerous points for attachment of therapeutic agents, targeting ligands, or for the formation of hydrogels. This document outlines two primary and highly effective methods for their synthesis: Thiol-Yne "Click" Chemistry and Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization.

Methods for Synthesizing Branched Thiol-Terminated Polymers

A variety of methods exist for the synthesis of branched polymers with thiol end-groups. "Click" chemistry, particularly the thiol-yne reaction, offers a highly efficient route to hyperbranched structures.[1][2][3] This method allows for the rapid formation of high-molecular-weight polymers under mild conditions, often initiated by UV light.[3] Another powerful technique is RAFT polymerization, a form of living radical polymerization that provides excellent control over the polymer architecture, enabling the synthesis of well-defined branched and hyperbranched copolymers.[4] The terminal thiocarbonylthio group of a RAFT-synthesized polymer can be readily converted to a thiol group, providing a versatile platform for further functionalization.[5][6]

Other notable methods include the use of multifunctional initiators for ring-opening polymerization to create star polymers, and post-polymerization modification of existing polymers to introduce thiol functionalities. The choice of method often depends on the desired polymer architecture, molecular weight, and the specific application.

Quantitative Data Summary

The following table summarizes key quantitative data for branched thiol-terminated polymers synthesized by the methods described in the protocols below. This allows for a direct comparison of the different approaches in terms of molecular weight (M_n and M_w), polydispersity index (PDI), and other relevant parameters.

Synthesis Method	Polymer Architecture	Macro monomer/Core	Mn (g/mol)	Mw (g/mol)	PDI (Mw/Mn)	Degree of Branching (DB)	Thiol Functionality	Reference
Thiol-Yne Photopolymerization	Hyperbranched	Thiol/alkyne-terminated polystyrene	-	up to 1,000,000	1.8 - 4.5	High	High	[7]
Thiol-Yne Photopolymerization	Hyperbranched	Small molecule A2 + B3 monomers	-	up to 35,000	>2	High	High	[3]
RAFT with Thiol-Yne	Hyperbranched	Thiol/alkyne-terminated polystyrene	2,900 - 8,700 (macro monomer)	15,000 - 1,000,000	1.15 - 1.25 (macro monomer)	High	High	[7]
RAFT and Aminolysis	Linear with terminal thiol	Styrene	2,900 - 8,700	-	1.15 - 1.25	N/A	Mono-thiol	[7]
Thiol-ene "Click" with ROP	7-arm Star Polymer	per-6-thio- β -cyclodextrin	15,000 - 45,000	-	1.2 - 1.4	N/A	Hepta-thiol core	[8]

Experimental Protocols

Protocol 1: Synthesis of Hyperbranched Polystyrene via Thiol-Yne Photopolymerization

This protocol details the synthesis of hyperbranched polystyrene, starting from a linear polystyrene macromonomer with terminal thiol and alkyne groups, which is then polymerized via thiol-yne chemistry.^[7]

Part A: Synthesis of Alkyne-Terminated Polystyrene via RAFT Polymerization

- **Materials:** Styrene, 4-cyano-4-(propargyloxycarbonyl) dithiobenzoate (CPDB) RAFT agent, azobisisobutyronitrile (AIBN) initiator, anisole (solvent).
- **Procedure:**
 - In a Schlenk flask, dissolve styrene (5.0 g, 48 mmol), CPDB (variable amounts to control molecular weight), and AIBN (molar ratio of AIBN:CPDB = 1:10) in anisole (5 mL).
 - Degas the solution by three freeze-pump-thaw cycles.
 - Place the flask in an oil bath preheated to 70 °C and stir for the desired time to achieve high monomer conversion.
 - Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
 - Precipitate the polymer by dropwise addition into a large excess of cold methanol.
 - Redissolve the polymer in a minimal amount of THF and re-precipitate in cold methanol.
 - Dry the resulting alkyne-terminated polystyrene in a vacuum oven at room temperature overnight.

Part B: Conversion of Trithiocarbonate to Thiol End-Group

- **Materials:** Alkyne-terminated polystyrene from Part A, hexylamine, THF.

- Procedure:
 - Dissolve the alkyne-terminated polystyrene in THF.
 - Add a 20-fold molar excess of hexylamine with respect to the polymer.
 - Stir the reaction mixture at room temperature for 4 hours.
 - Precipitate the polymer in cold methanol and purify by re-precipitation from THF into methanol.
 - Dry the resulting thiol- and alkyne-terminated polystyrene macromonomer under vacuum.

Part C: Thiol-Yne Photopolymerization to Form Hyperbranched Polystyrene

- Materials: Thiol/alkyne-terminated polystyrene macromonomer from Part B, 2,2-dimethoxy-2-phenylacetophenone (DMPA) photoinitiator, THF.
- Procedure:
 - Dissolve the macromonomer and DMPA (e.g., 5 mol% with respect to the macromonomer) in THF to the desired concentration.
 - Purge the solution with nitrogen for 30 minutes.
 - Expose the solution to UV irradiation (e.g., using a 365 nm lamp) while stirring.
 - Monitor the reaction progress by taking samples at different time intervals and analyzing by GPC.
 - After the desired polymerization time, precipitate the hyperbranched polymer in cold methanol.
 - Purify by re-precipitation and dry under vacuum.

Protocol 2: Synthesis of a 7-Arm Star Polymer via Thiol-Ene "Click" Chemistry and Ring-Opening Polymerization

(ROP)

This protocol describes the synthesis of a 7-arm star polymer with a cyclodextrin core, where the arms are formed by ring-opening polymerization initiated from a thiol-ene "click" reaction product.^[8]

Part A: Synthesis of Vinyl-Terminated Poly(ϵ -caprolactone) (PCL-vinyl)

- Materials: ϵ -caprolactone (CL), 2-hydroxyethyl acrylate, tin(II) 2-ethylhexanoate ($\text{Sn}(\text{Oct})_2$), toluene.
- Procedure:
 - In a flame-dried Schlenk flask, add ϵ -caprolactone, 2-hydroxyethyl acrylate (as initiator), and a catalytic amount of $\text{Sn}(\text{Oct})_2$ in toluene.
 - Degas the mixture and then heat to 110 °C under an inert atmosphere for 24 hours.
 - Cool the reaction, dissolve the polymer in dichloromethane (DCM), and precipitate in cold methanol.
 - Dry the vinyl-terminated PCL under vacuum.

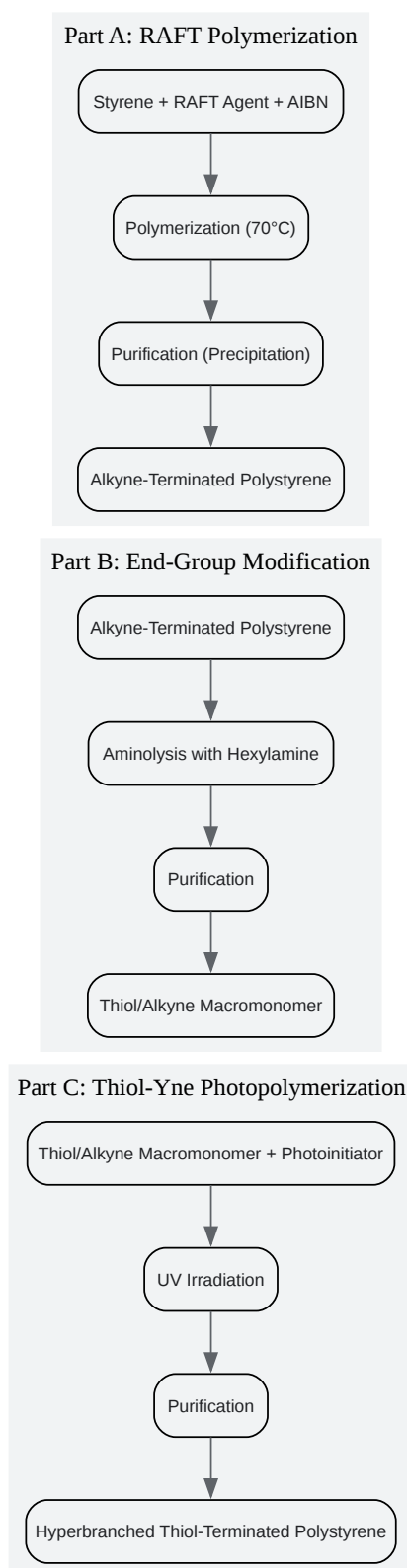
Part B: Synthesis of 7-Arm Star PCL via Thiol-Ene "Click" Reaction

- Materials: PCL-vinyl from Part A, per-6-thio- β -cyclodextrin ($\text{CD}(\text{-SH})_7$), DMPA, THF.
- Procedure:
 - Dissolve PCL-vinyl, $\text{CD}(\text{-SH})_7$ (in a slight molar excess of thiol groups to vinyl groups), and DMPA in THF.
 - Degas the solution with nitrogen for 30 minutes.
 - Irradiate with UV light (365 nm) for several hours.
 - Precipitate the resulting 7-arm star polymer in cold methanol.
 - Purify by dissolving in THF and re-precipitating in methanol.

- Dry the final product under vacuum.

Visualizations

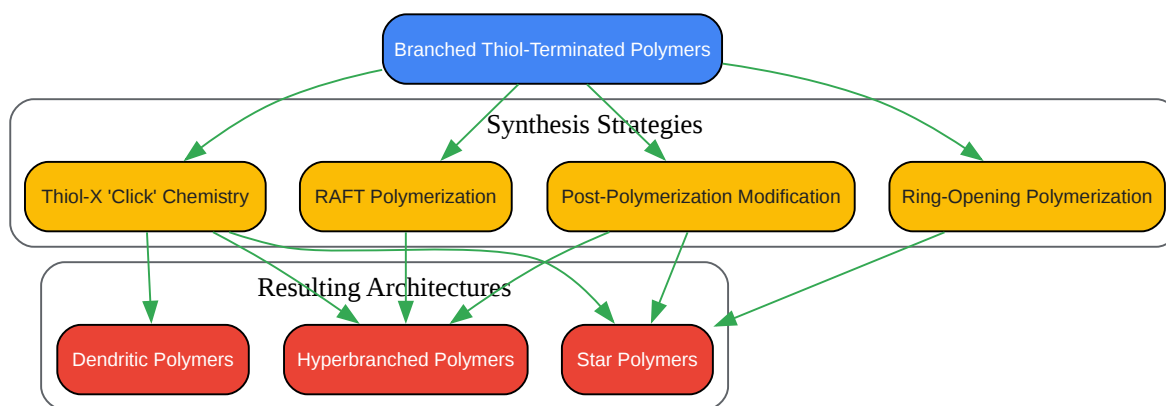
Experimental Workflow: Hyperbranched Polymer Synthesis via Thiol-Yne Chemistry



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Caption: Workflow for hyperbranched polymer synthesis.

Logical Relationship: Key Methods for Branched Thiol-Terminated Polymers



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Caption: Synthetic routes to branched thiol polymers.

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